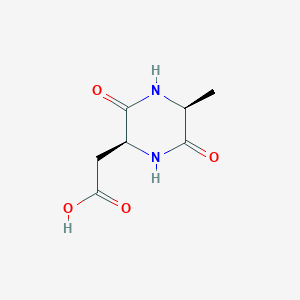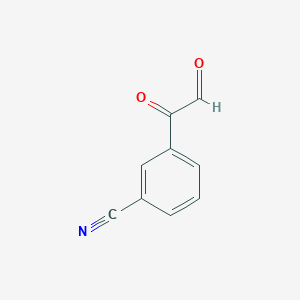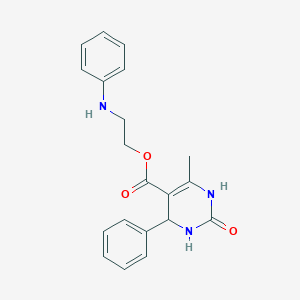
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine, also known as TATP, is a heterocyclic compound with a pyrimidine ring structure. TATP has gained significant attention in the scientific community due to its potential applications in drug development and research.
Wirkmechanismus
The mechanism of action of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and apoptosis. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter implicated in Alzheimer's disease.
Biochemische Und Physiologische Effekte
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of beta-amyloid peptides, and inhibit the activity of acetylcholinesterase. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has also been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is also relatively easy to synthesize, which makes it a useful compound for research purposes. However, one limitation of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine. One area of interest is the development of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine analogs with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine, which may lead to the development of novel therapeutic agents. Additionally, further studies are needed to investigate the potential toxicity of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine and its analogs, which may have implications for their use in drug development.
Synthesemethoden
The synthesis of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyrimidine-2,5-dione with beta-anilinoethyl chloroformate in the presence of a base. The resulting intermediate is then reacted with methyl isocyanate to yield 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine.
Wissenschaftliche Forschungsanwendungen
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has been extensively studied for its potential applications in drug development. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid peptides, which are implicated in the pathogenesis of the disease.
Eigenschaften
CAS-Nummer |
102207-80-7 |
|---|---|
Produktname |
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine |
Molekularformel |
C20H21N3O3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-anilinoethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H21N3O3/c1-14-17(18(23-20(25)22-14)15-8-4-2-5-9-15)19(24)26-13-12-21-16-10-6-3-7-11-16/h2-11,18,21H,12-13H2,1H3,(H2,22,23,25) |
InChI-Schlüssel |
GONLRMKWWVKHAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCCNC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCCNC3=CC=CC=C3 |
Andere CAS-Nummern |
102207-80-7 |
Synonyme |
2-anilinoethyl 4-methyl-2-oxo-6-phenyl-3,6-dihydro-1H-pyrimidine-5-car boxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




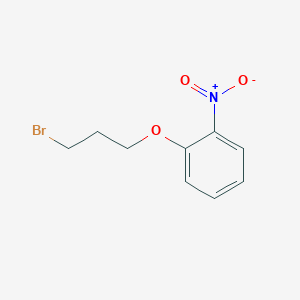
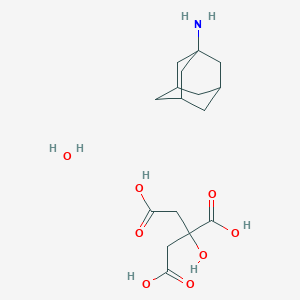
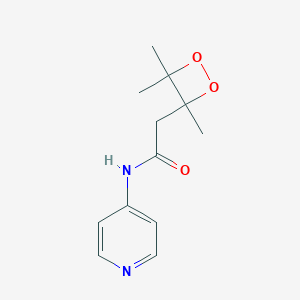

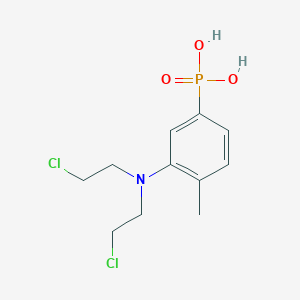
![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)


